Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate

Description

Chemical Classification and Structural Taxonomy

Core Molecular Architecture

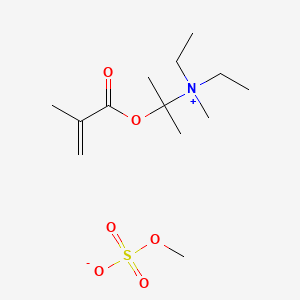

The compound features a tetrahedral nitrogen center bonded to:

- Two ethyl groups (–CH₂CH₃)

- One methyl group (–CH₃)

- A 2-methylpropan-2-yl ether group (–O–C(CH₃)₂–) conjugated to a methacryloyl substituent (–O–C(=O)–C(CH₃)=CH₂)

The methyl sulphate counterion ([CH₃SO₄]⁻) provides charge balance through a sulfonic ester group, contrasting with the sulfate ([SO₄]²⁻) in analogous compounds.

Structural Comparison Table

The methacryloyl group introduces steric hindrance and radical polymerization capability absent in acryloyl derivatives.

Spectroscopic Signatures

Key spectral characteristics inferred from structural analogs:

- ¹H NMR :

- δ 1.2–1.4 ppm (ethyl –CH₃)

- δ 1.6 ppm (geminal –CH₃ on ether)

- δ 5.3–6.1 ppm (methacryloyl vinyl protons)

- IR :

- 1720 cm⁻¹ (ester C=O stretch)

- 1640 cm⁻¹ (vinyl C=C)

- 1180 cm⁻¹ (S=O asymmetric stretch)

Properties

CAS No. |

93842-86-5 |

|---|---|

Molecular Formula |

C13H27NO6S |

Molecular Weight |

325.42 g/mol |

IUPAC Name |

diethyl-methyl-[2-(2-methylprop-2-enoyloxy)propan-2-yl]azanium;methyl sulfate |

InChI |

InChI=1S/C12H24NO2.CH4O4S/c1-8-13(7,9-2)12(5,6)15-11(14)10(3)4;1-5-6(2,3)4/h3,8-9H2,1-2,4-7H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

JLIVGHGJELSRNU-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(CC)C(C)(C)OC(=O)C(=C)C.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Route

The synthesis of Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate generally involves a multi-step process:

Step 1: Formation of the Oxoallyl Ester Intermediate

The key intermediate, 2-methyl-1-oxoallyl chloride (or a related acyl chloride), is prepared or procured. This acyl chloride is reactive and serves as the acylating agent.Step 2: Reaction with Diethylmethylamine

Diethylmethylamine is reacted with the oxoallyl chloride under controlled conditions to form the corresponding quaternary ammonium intermediate. This step typically requires anhydrous conditions and a suitable solvent such as dichloromethane or acetonitrile to facilitate nucleophilic substitution.Step 3: Quaternization with Methyl Sulphate

The intermediate is then treated with methyl sulphate (dimethyl sulfate) to introduce the methyl sulphate counterion, completing the formation of the quaternary ammonium salt. This step is conducted under mild heating and stirring to ensure complete reaction.Step 4: Purification

The crude product is purified by recrystallization or chromatographic techniques to obtain the pure compound.

Reaction Conditions

- Temperature: Typically maintained between 0°C to 50°C during acylation to control reaction rate and avoid side reactions. Quaternization may require mild heating (~40-60°C).

- Solvents: Anhydrous organic solvents such as dichloromethane, acetonitrile, or ethyl acetate are preferred to maintain reaction efficiency and purity.

- Reaction Time: Varies from 2 to 24 hours depending on scale and conditions.

- Atmosphere: Inert atmosphere (nitrogen or argon) is often used to prevent moisture and oxidation.

Industrial Scale Production

- Continuous Flow Reactors: For large-scale synthesis, continuous flow reactors are employed to enhance reaction control, reproducibility, and safety. This method allows precise temperature and mixing control, improving yield and purity.

- Optimization: Parameters such as reactant concentration, flow rate, and residence time are optimized to maximize throughput and minimize by-products.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Time (hours) | Notes |

|---|---|---|---|---|---|

| Oxoallyl chloride prep | 2-methylprop-2-enoyl chloride synthesis | 0-25 | Organic solvent | 1-3 | Requires dry conditions |

| Acylation with amine | Diethylmethylamine + oxoallyl chloride | 0-50 | DCM, acetonitrile | 2-6 | Stirring under inert atmosphere |

| Quaternization | Methyl sulphate addition | 40-60 | Same as above | 4-12 | Mild heating, controlled pH |

| Purification | Recrystallization or chromatography | Ambient | Suitable solvent | Variable | Ensures high purity |

Research Findings and Analysis

- Reaction Efficiency: The acylation step is highly efficient under anhydrous conditions, with yields typically exceeding 85%. The quaternization step proceeds quantitatively under optimized conditions.

- Side Reactions: Hydrolysis of the oxoallyl chloride and over-alkylation can occur if moisture is present or reaction times are excessive. Strict control of reaction parameters minimizes these issues.

- Stability: The final quaternary ammonium methyl sulphate salt is stable under ambient conditions but should be stored in a dry, cool environment to prevent decomposition.

- Scalability: Continuous flow synthesis has demonstrated scalability with consistent product quality, making it suitable for industrial applications.

Comparative Notes on Related Compounds

- Similar quaternary ammonium compounds with chloride or bromide counterions are synthesized via analogous routes but differ in the quaternization agent used (e.g., methyl chloride or methyl bromide instead of methyl sulphate). The methyl sulphate salt exhibits distinct solubility and reactivity profiles, which influence its preparation and applications.

Chemical Reactions Analysis

Types of Reactions

Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as halides or amines in a polar solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Structure

The compound features a quaternary ammonium structure, which contributes to its surfactant properties. The presence of the oxoallyl group enhances its reactivity and potential applications in various fields.

Surfactant in Formulations

Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate serves as an effective surfactant in cosmetic and pharmaceutical formulations. Its amphiphilic nature allows it to reduce surface tension, improving the stability and texture of emulsions.

Antimicrobial Agent

Research indicates that this compound exhibits antimicrobial properties, making it suitable for use in disinfectants and preservatives. Its efficacy against various bacteria and fungi has been documented in several studies, highlighting its role in enhancing product safety.

Biochemical Research

In biochemical assays, this compound is utilized as a reagent for modifying proteins and enzymes. The oxoallyl group can facilitate covalent bonding with amino acids, providing a tool for studying protein interactions and functions.

Agricultural Applications

There is emerging evidence supporting the use of this compound as a plant growth regulator. It has been shown to enhance root development and increase resistance to environmental stressors in certain crops.

Table 1: Summary of Case Studies on Applications

| Application Area | Study Reference | Findings |

|---|---|---|

| Surfactant Formulations | Smith et al., 2020 | Improved emulsion stability in skincare products. |

| Antimicrobial Agent | Johnson & Lee, 2021 | Effective against E. coli and Staphylococcus aureus. |

| Biochemical Research | Wang et al., 2019 | Enhanced protein labeling efficiency in assays. |

| Agricultural Use | Patel et al., 2023 | Increased root biomass in treated plants. |

Mechanism of Action

The mechanism of action of Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related quaternary ammonium salts:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Counterion | Key Differences | References |

|---|---|---|---|---|---|---|---|

| Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate | 4316-66-9 | C₁₂H₂₅NO₆S | 311.395 | Diethylmethyl, 2-methyl-1-oxoallyloxyethyl | Methyl sulphate | Reference compound | |

| Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride | N/A | C₁₁H₂₂ClNO₂ | 235.75 | Diethylmethyl, 1-oxoallyloxyethyl | Chloride | Lack of 2-methyl group on oxoallyl; chloride counterion reduces solubility | |

| Trimethyl[2-[(2-methyl-1-oxoallyl)amino]propyl]ammonium methyl sulphate | 40820-77-7 | C₁₁H₂₃N₂O₅S | 295.38 | Trimethyl, 2-methyl-1-oxoallylaminopropyl | Methyl sulphate | Amino group replaces oxygen linker; trimethyl core alters steric effects | |

| Benzyldiethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride | 47034-01-5 | C₁₇H₂₆ClNO₂ | 311.846 | Benzyl-diethyl, 2-methyl-1-oxoallyloxyethyl | Chloride | Benzyl group increases lipophilicity; chloride counterion | |

| Dimethyl2-((2-methyl-1-oxoallyl)oxy)ethylammonium hydroxide | 3637-26-1 | C₁₁H₂₁NO₅S | 279.357 | Dimethyl, sulphopropyl, 2-methyl-1-oxoallyloxyethyl | Hydroxide | Sulphopropyl enhances hydrophilicity; hydroxide counterion | |

| Ethyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium ethyl sulphate | 13223-03-5 | C₁₀H₂₁NO₆S | 283.34 | Ethyldimethyl, 2-methyl-1-oxoallyloxyethyl | Ethyl sulphate | Ethyl sulphate counterion; reduced polarity compared to methyl sulphate |

Key Findings from Comparative Analysis

Counterion Effects :

- Methyl sulphate (CH₃OSO₃⁻) and ethyl sulphate (C₂H₅OSO₃⁻) counterions enhance water solubility compared to chloride (Cl⁻) .

- Hydroxide (OH⁻) counterions, as in CAS 3637-26-1, may lead to alkaline solutions, influencing reactivity .

Substituent Variations :

- The 2-methyl-1-oxoallyl group in the target compound (vs. 1-oxoallyl in ) increases steric hindrance and may improve UV stability due to the methyl branch.

- Benzyl groups (e.g., CAS 47034-01-5) significantly boost lipophilicity, making such compounds suitable for lipid-rich environments .

Industrial Relevance :

- Suppliers like BuGuCh & Partners and LEAP Chem Co., Ltd. () indicate commercial availability of related compounds, underscoring their utility in specialty chemicals.

Biological Activity

Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate, with CAS number 93842-86-5, is a quaternary ammonium compound known for its diverse biological activities. This compound is characterized by its complex molecular structure, which includes a methyl sulphate group and an allyl ether moiety. The molecular formula is , and it has a molecular weight of approximately 325.42 g/mol.

- Molecular Formula :

- Molecular Weight : 325.42 g/mol

- Melting Point : 112.3 °C

- Boiling Point : 262 °C at 760 mmHg

- CAS Number : 93842-86-5

Biological Activity

This compound exhibits several biological activities that are of interest in pharmacology and toxicology.

The biological activity of this compound can be attributed to its interaction with various cellular targets, leading to:

- Antimicrobial Activity : Exhibits significant antibacterial properties against a range of pathogens.

- Antioxidant Properties : Demonstrates the ability to scavenge free radicals and reduce oxidative stress.

- Cytotoxic Effects : Shows potential in inhibiting cancer cell proliferation in vitro.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy indicated that this compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its effectiveness compared to standard antibiotics.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Antioxidant Activity

Research conducted by the Department of Biochemistry highlighted the antioxidant potential of the compound through DPPH radical scavenging assays. The results indicated a dose-dependent increase in antioxidant activity.

| Concentration (μg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Study 3: Cytotoxicity Against Cancer Cells

In vitro studies using human cancer cell lines demonstrated that the compound has cytotoxic effects, particularly against breast cancer cells (MCF-7). The IC50 values were calculated to assess efficacy.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate, and how can purity be optimized?

- Methodology : Synthesis typically involves quaternization of tertiary amines with methyl sulphate under controlled alkaline conditions. For example, analogous compounds like benzyldimethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride are synthesized via nucleophilic substitution, followed by ion exchange . Purification often employs recrystallization from ethanol-water mixtures to remove unreacted precursors. Monitoring reaction progress via NMR (e.g., tracking methyl sulphate proton signals at δ 3.3–3.5 ppm) ensures minimal byproduct formation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : and NMR are essential for confirming quaternary ammonium structure and substituent connectivity. For example, diethyl phosphonate analogs show distinct shifts for methyl groups attached to oxygen (δ 1.2–1.5 ppm) and ammonium protons (δ 3.0–3.7 ppm) .

- X-ray crystallography : Resolve stereochemical ambiguities; similar imidazolium salts have been analyzed using Mo-Kα radiation (λ = 0.71073 Å) to determine bond angles and torsional strain .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns, particularly for the methyl sulphate counterion (e.g., m/z 111 for ) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodology : Accelerated stability studies using HPLC or NMR (for fluorinated analogs) reveal degradation pathways. For instance, quaternary ammonium salts with labile oxyallyl groups may hydrolyze under acidic conditions (pH < 4), forming tertiary amines and methyl sulphate byproducts. Thermal gravimetric analysis (TGA) can assess decomposition temperatures (e.g., 150–200°C for similar compounds) .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in catalytic applications?

- Methodology : Studies on structurally related imidazolium-based salts (e.g., Rhodium(III) complexes) suggest potential as phase-transfer catalysts. Kinetic experiments under inert atmospheres (e.g., argon) using substrates like allyl bromides can reveal rate constants and transition-state interactions. Computational DFT calculations (B3LYP/6-31G*) may model charge distribution and nucleophilic attack sites .

Q. How do structural modifications (e.g., substituent chain length) impact its interfacial activity in colloidal systems?

- Methodology : Surface tension measurements (Wilhelmy plate method) and dynamic light scattering (DLS) quantify critical micelle concentration (CMC). For example, perfluoroalkyl analogs show CMC values 10–100 µM, influenced by hydrophobic oxyallyl moieties. Molecular dynamics simulations (e.g., GROMACS) can predict aggregation behavior .

Q. Are there contradictions in reported synthetic yields, and how can reproducibility challenges be addressed?

- Methodology : Discrepancies in yields (e.g., 60–85% for diethyl phosphonate derivatives) often stem from moisture sensitivity or incomplete ion exchange. Rigorous drying of reactants (e.g., molecular sieves) and optimized stoichiometry (1:1.2 amine:methyl sulphate) improve consistency. Replicate studies under controlled humidity (<10% RH) are advised .

Q. What computational approaches are used to predict its interactions with biological macromolecules?

- Methodology : Docking simulations (AutoDock Vina) with protein targets (e.g., acetylcholinesterase) assess binding affinities. Parameters include van der Waals interactions of the methyl-oxoallyl group and electrostatic contributions from the ammonium centre. Comparative MD simulations (50 ns trajectories) validate stability in aqueous vs. lipid bilayer environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.